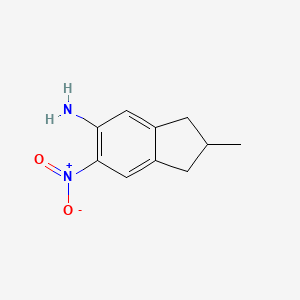
4,4'-diaminostilbene-2,2'-disulfonic acid disodium salt
概要
説明
Disodium 4,4’-diaminostilbene-2,2’-disulfonate is a water-soluble compound that is structurally derived from trans-stilbene. It contains amino and sulfonic acid functional groups on each of the two phenyl rings . This compound is widely used in the synthesis of dyes, optical brighteners, and fluorescent whitening agents .
準備方法
Synthetic Routes and Reaction Conditions
Disodium 4,4’-diaminostilbene-2,2’-disulfonate is typically synthesized by the reduction of 4,4’-dinitro-2,2’-stilbenedisulfonic acid using iron powder . The reaction conditions involve the use of a reducing agent, such as iron, under controlled temperature and pressure to ensure the complete reduction of the nitro groups to amino groups.
Industrial Production Methods
In industrial settings, the production of disodium 4,4’-diaminostilbene-2,2’-disulfonate involves large-scale reduction processes. The starting material, 4,4’-dinitro-2,2’-stilbenedisulfonic acid, is subjected to reduction using iron powder or other suitable reducing agents. The reaction is carried out in reactors designed to handle large volumes and ensure efficient mixing and temperature control.
化学反応の分析
Types of Reactions
Disodium 4,4’-diaminostilbene-2,2’-disulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disodium 4,4’-dinitrostilbene-2,2’-disulfonate.
Reduction: Reduction of the nitro groups to amino groups is a common reaction.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite is commonly used as an oxidizing agent.
Reduction: Iron powder is used as a reducing agent.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disodium 4,4’-dinitrostilbene-2,2’-disulfonate.
Reduction: Disodium 4,4’-diaminostilbene-2,2’-disulfonate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Disodium 4,4’-diaminostilbene-2,2’-disulfonate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of disodium 4,4’-diaminostilbene-2,2’-disulfonate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the sulfonic acid groups enhance its solubility and facilitate its interaction with other compounds. The compound’s weak estrogenic properties are thought to be due to its structural similarity with diethylstilbestrol, allowing it to interact with estrogen receptors .
類似化合物との比較
Disodium 4,4’-diaminostilbene-2,2’-disulfonate can be compared with other similar compounds, such as:
Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: This compound is an oxidized form and is used in similar applications.
Disodium 4,4’-diazidostilbene-2,2’-disulfonate: Another derivative used in photochemical reactions.
4,4’-Diamino-2,2’-stilbenedisulfonic acid: The parent compound used in the synthesis of various derivatives.
Disodium 4,4’-diaminostilbene-2,2’-disulfonate is unique due to its specific combination of amino and sulfonic acid functional groups, which confer distinct chemical and physical properties.
特性
分子式 |
C14H12N2Na2O6S2 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
disodium;5-amino-2-[2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H14N2O6S2.2Na/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;;/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |
InChIキー |
YAKFHPREDNNSFX-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Quinolinecarboxamide,n-[[4-(phenylethynyl)phenyl]methyl]-](/img/structure/B8498585.png)
![5,6-Difluoro-2-(methylsulfinyl)benzo[d]thiazole](/img/structure/B8498586.png)









![1-Piperidineacetamide,n-(4-aminophenyl)-4-[(4-fluorophenyl)methyl]-,dihydrochloride](/img/structure/B8498647.png)
![tert-butyl N-[[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonyl]amino]carbamate](/img/structure/B8498648.png)

